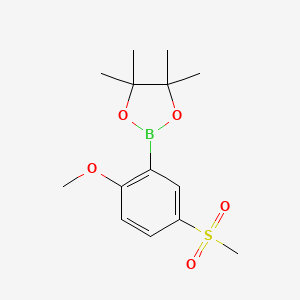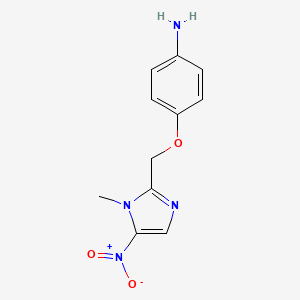![molecular formula C11H16O3 B12948582 Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)
Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure features a tricyclo[3.3.0.03,7]octane core, which is a rigid and compact framework, making it an intriguing subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by functionalization to introduce the hydroxymethyl and carboxylate groups. Common synthetic routes may involve cycloaddition reactions, ring-closing metathesis, and selective oxidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of Methyl 5-(carboxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate.
Reduction: Formation of Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying stereochemistry and conformational analysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and resins, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The tricyclic core provides a rigid scaffold that can enhance selectivity and reduce off-target effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-methanol
- Methyl 5-(carboxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate
- Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate
Uniqueness
Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate is unique due to its combination of a rigid tricyclic core and functional groups that allow for diverse chemical modifications. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack such a combination of features.
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-14-9(13)11-4-7-2-10(11,6-12)3-8(7)5-11/h7-8,12H,2-6H2,1H3 |
Clave InChI |
BESLTEOSJOURFL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC3CC1(CC3C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)
![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)
![(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine](/img/structure/B12948562.png)

![4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B12948580.png)


![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)
